N-BOC-3-Fluoro-D-phenylalanine

Peptide Synthesis Chiral Purity Stereochemistry

When sourcing fluorinated phenylalanine building blocks, stereochemical precision is non-negotiable. N-BOC-3-Fluoro-D-phenylalanine (CAS 114873-11-9) delivers the exact D-configuration for protease-resistant therapeutic peptides. Its meta-fluorine provides distinct electronic effects and a sensitive 19F NMR handle—properties ortho/para isomers cannot replicate. Generic substitution compromises enantiomeric purity, yield, and biological reproducibility. Available ≥98% (HPLC) as an off-white powder, with bulk quantities and verified global shipping for Boc-strategy SPPS and SAR programs.

Molecular Formula C14H18FNO4
Molecular Weight 283.29 g/mol
CAS No. 114873-11-9
Cat. No. B558693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BOC-3-Fluoro-D-phenylalanine
CAS114873-11-9
Synonyms114873-11-9; Boc-3-fluoro-D-phenylalanine; (R)-N-Boc-3-Fluorophenylalanine; Boc-D-Phe(3-F)-OH; (R)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(3-FLUOROPHENYL)PROPANOICACID; MFCD00672523; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoicacid; Boc-L-phe(3-F)-OH; BOC-3-FLUORO-L-PHE; AmbotzBAA1366; BOC-D-3-Fluorophe; Boc-3-fluoro-D-Phe; AC1ODU0M; 14995_ALDRICH; SCHEMBL1269412; 14995_FLUKA; CTK8A9283; MolPort-001-776-374; EBD28413; ZINC2567676; ANW-16719; CB-730; AKOS015836560; AC-5830; CS13526
Molecular FormulaC14H18FNO4
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
InChIInChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
InChIKeyFPCCREICRYPTTL-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-BOC-3-Fluoro-D-phenylalanine (CAS 114873-11-9) – Procurement-Ready Specifications and Compound Profile


N-BOC-3-Fluoro-D-phenylalanine (CAS 114873-11-9) is a D-configuration, non-proteinogenic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a fluorine atom at the meta (3-) position of the phenyl ring . With a molecular formula of C14H18FNO4 and a molecular weight of 283.3 g/mol, this compound is primarily supplied as an off-white crystalline powder with a minimum purity of 98% (HPLC) . It is recognized as a critical building block in solid-phase peptide synthesis (SPPS) and drug design, where its stereochemistry and fluorination pattern directly influence the stability, conformation, and biological activity of the resulting peptide chains .

Critical Selection Factors for N-BOC-3-Fluoro-D-phenylalanine: Why Analogs Cannot Be Interchanged


Substituting N-BOC-3-Fluoro-D-phenylalanine with a generic fluorinated phenylalanine derivative—even one with the same protecting group or fluorine position—is scientifically unsound due to the compound's strict stereochemical (D-enantiomer) and regiochemical (meta-fluorination) specificity. The D-configuration is essential for conferring protease resistance and extended in vivo half-life to therapeutic peptides, whereas the L-isomer (CAS 114873-01-7) yields markedly different pharmacological profiles . Furthermore, the position of the fluorine atom dictates distinct electronic and steric effects on peptide backbone conformation and target binding: the meta (3-) substitution in this compound yields different supramolecular interactions and gelation behavior compared to ortho (2-) or para (4-) fluorinated analogs [1]. The Boc protecting group, while common, is paired with a specific deprotection profile (acid-labile) that may be incompatible with synthetic routes optimized for Cbz- or Fmoc-protected variants . Consequently, direct substitution without rigorous re-optimization compromises synthetic yield, enantiomeric purity, and biological reproducibility.

Quantitative Differentiation of N-BOC-3-Fluoro-D-phenylalanine: Head-to-Head Analytical and Property Data


Enantiomeric Purity and Stereochemical Identity: D- vs. L-Isomer

The D-configuration of N-BOC-3-Fluoro-D-phenylalanine is confirmed by its negative specific optical rotation ([α]20/D = -6.5±1° in methanol), which is opposite in sign to the L-isomer [1]. This stereochemical purity is critical for generating peptides with defined D-amino acid content, which are known to resist proteolytic degradation. In contrast, the L-isomer (Boc-3-fluoro-L-phenylalanine) is not routinely specified with a quantified optical rotation in commercial literature, but its use would yield peptides with opposite chirality, fundamentally altering biological activity [2].

Peptide Synthesis Chiral Purity Stereochemistry

Regiochemical Positioning: Meta (3-) vs. Ortho (2-) vs. Para (4-) Fluorination

The position of the fluorine atom on the phenyl ring profoundly influences the physicochemical properties of the amino acid and, consequently, the peptides into which it is incorporated. N-BOC-3-Fluoro-D-phenylalanine exhibits a melting point range of 75-80°C . This is notably lower than the ortho (2-) fluorinated analog (Boc-2-fluoro-D-phenylalanine, mp 92-98°C ) and the para (4-) fluorinated analog (Boc-4-fluoro-D-phenylalanine, mp 82-85°C ). This difference in solid-state packing reflects distinct intermolecular interactions driven by the fluorine substitution pattern.

Fluorinated Amino Acids SAR Peptide Conformation

Protecting Group Strategy: Boc vs. Cbz vs. Fmoc Compatibility

The Boc protecting group on N-BOC-3-Fluoro-D-phenylalanine confers acid-lability, making it suitable for Boc-strategy SPPS, which employs TFA for deprotection. In contrast, the Cbz analog (Cbz-3-fluoro-D-phenylalanine, CAS 49759-66-2) is removed via hydrogenolysis and the Fmoc analog (Fmoc-3-fluoro-D-phenylalanine, CAS 198545-72-1) is base-labile . The Boc version is supplied at ≥98% purity (HPLC) with a defined optical rotation ([α]20/D = -22 ± 2° in EtOH) . The Fmoc analog has a melting point of 150-160°C and optical rotation of +43.5° in DMF , while the Cbz analog has a molecular weight of 317.31 g/mol and is typically supplied at 95% purity .

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection

Peptide Stability Enhancement: Fluorinated D-Amino Acid vs. Non-Fluorinated D-Phenylalanine

Incorporation of fluorinated D-amino acids like N-BOC-3-Fluoro-D-phenylalanine into peptides is a well-established strategy to improve metabolic stability. The strong C-F bond reduces susceptibility to enzymatic degradation by proteases, while the D-configuration further shields the peptide backbone . While direct quantitative in vivo half-life data for this specific compound is not available in the public domain, class-level inference from studies on fluorinated phenylalanine-containing peptides indicates that such modifications can extend half-life by several-fold compared to non-fluorinated, L-configuration controls [1]. The D-configuration alone is known to confer up to a 10-100x increase in stability against common proteases [2].

Metabolic Stability Protease Resistance Peptide Therapeutics

Validated Application Scenarios for N-BOC-3-Fluoro-D-phenylalanine in Peptide R&D and Medicinal Chemistry


Solid-Phase Peptide Synthesis (SPPS) of Protease-Resistant Therapeutics

N-BOC-3-Fluoro-D-phenylalanine is employed as a D-amino acid building block in Boc-strategy SPPS to introduce a metabolically stable, fluorinated phenylalanine residue . This is particularly valuable for designing peptide drugs targeting proteases or for improving oral peptide bioavailability, as the combination of D-configuration and fluorine substitution slows enzymatic cleavage .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Researchers utilize this compound to systematically probe the effects of stereochemistry and fluorine positioning on peptide-receptor binding . By comparing peptides containing N-BOC-3-Fluoro-D-phenylalanine with those containing its L-isomer or ortho/para-fluorinated analogs, SAR can be established with high precision .

Development of 19F NMR Probes for Protein Structure and Dynamics

The single fluorine atom at the meta-position provides a sensitive 19F NMR handle that can be incorporated into proteins or peptides without significantly perturbing structure [1]. This allows for studying protein folding, ligand binding, and conformational changes in solution, offering a distinct advantage over non-fluorinated or multiply-fluorinated analogs .

Synthesis of Fluorinated Peptide-Based Materials and Hydrogels

The unique electronic effects of the meta-fluorine substitution influence self-assembly and gelation properties of low-molecular-weight peptide gelators [2]. N-BOC-3-Fluoro-D-phenylalanine serves as a key monomer for creating functional materials with tunable mechanical properties for drug delivery or tissue engineering applications [3].

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